2-(Piperazin-1-ylmethyl)quinoline

Physicochemical profiling CNS drug discovery Lipophilicity optimization

2-(Piperazin-1-ylmethyl)quinoline (CAS 118630-28-7) is a heterocyclic hybrid molecule comprising a quinoline ring system linked to an unsubstituted piperazine moiety via a methylene (–CH₂–) bridge at the 2-position. With a molecular formula of C₁₄H₁₇N₃ and a molecular weight of 227.30 g/mol, this compound occupies a distinct structural niche between directly attached 2-piperazinylquinolines (e.g., quipazine) and positional isomers substituted at the 3-, 4-, or 8-positions.

Molecular Formula C14H17N3
Molecular Weight 227.3 g/mol
CAS No. 118630-28-7
Cat. No. B3376350
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Piperazin-1-ylmethyl)quinoline
CAS118630-28-7
Molecular FormulaC14H17N3
Molecular Weight227.3 g/mol
Structural Identifiers
SMILESC1CN(CCN1)CC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C14H17N3/c1-2-4-14-12(3-1)5-6-13(16-14)11-17-9-7-15-8-10-17/h1-6,15H,7-11H2
InChIKeyVKUOCFNMBIBWEY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Piperazin-1-ylmethyl)quinoline (CAS 118630-28-7): Core Structural Identity and Procurement-Relevant Physicochemical Profile


2-(Piperazin-1-ylmethyl)quinoline (CAS 118630-28-7) is a heterocyclic hybrid molecule comprising a quinoline ring system linked to an unsubstituted piperazine moiety via a methylene (–CH₂–) bridge at the 2-position [1]. With a molecular formula of C₁₄H₁₇N₃ and a molecular weight of 227.30 g/mol, this compound occupies a distinct structural niche between directly attached 2-piperazinylquinolines (e.g., quipazine) and positional isomers substituted at the 3-, 4-, or 8-positions [2]. The methylene spacer introduces one additional rotatable bond compared to direct-attachment analogs, altering both conformational flexibility and electronic communication between the quinoline core and the piperazine ring [1]. Computed physicochemical descriptors—XLogP3 of 1.4, topological polar surface area (TPSA) of 28.2 Ų, one hydrogen bond donor, and three hydrogen bond acceptors—position this compound as a moderately lipophilic, drug-like scaffold that satisfies Lipinski's Rule of Five criteria [1].

Why Generic Substitution Fails for 2-(Piperazin-1-ylmethyl)quinoline: Structural and Pharmacophoric Non-Interchangeability with Quipazine-Type and Positional Isomer Analogs


The 2-(piperazin-1-ylmethyl)quinoline scaffold cannot be casually interchanged with the more extensively characterized quipazine (2-(piperazin-1-yl)quinoline) or with its 3-, 4-, or 8-substituted positional isomers. The methylene bridge fundamentally distinguishes this compound from quipazine: quipazine bears a direct C–N bond between the quinoline C2 and the piperazine N1, yielding a planar, conjugation-extended system with an XLogP of approximately 2.4–2.6 [1], whereas the target compound's –CH₂– spacer disrupts this conjugation, lowering the computed XLogP3 to 1.4 and introducing an additional freely rotatable bond (2 vs. 1) that alters both the conformational ensemble and the orientation of the piperazine pharmacophore relative to the quinoline plane [2]. Positional isomers further diverge in their biological engagement profiles: 4-(piperazin-1-ylmethyl)quinoline derivatives have demonstrated preferential anticancer activity in breast cancer cell lines [3], while 8-substituted analogs have been explored as RSV fusion inhibitors with EC₅₀ values reaching 0.028 μM [4]. The 2-substitution pattern places the basic piperazine nitrogen proximal to the quinoline ring nitrogen, creating a unique N–N spatial arrangement that is absent in the 3-, 4-, and 8-isomers and that directly impacts metal-chelating capacity—a property exploited in the design of multi-target directed ligands (MTDLs) for Alzheimer's disease where piperazine-quinoline hybrids target metal dyshomeostasis alongside AChE and BACE1 inhibition [5]. Consequently, generic replacement with a structurally adjacent analog carries a high risk of altering target engagement, physicochemical suitability, and downstream synthetic derivatization pathways.

Quantitative Differential Evidence: 2-(Piperazin-1-ylmethyl)quinoline Versus Closest Structural Analogs


Reduced Lipophilicity (XLogP3 = 1.4) vs. Quipazine: Implications for Aqueous Solubility and CNS Drug-Likeness

The target compound demonstrates a computed XLogP3 of 1.4, which is approximately 1.0–1.2 log units lower than quipazine (2-(piperazin-1-yl)quinoline), whose XLogP is reported as 2.4–2.59 depending on the computational method [1][2]. This reduction arises from the insertion of the methylene spacer, which disrupts the extended π-conjugation between the quinoline ring and the piperazine nitrogen that exists in the directly linked quipazine system. Lower lipophilicity correlates with improved aqueous solubility and reduced non-specific protein binding—both critical parameters for CNS-targeted probes and lead optimization campaigns where excessive LogP is a frequent cause of attrition [3].

Physicochemical profiling CNS drug discovery Lipophilicity optimization

Enhanced Conformational Flexibility via Methylene Spacer: Rotatable Bond Count of 2 vs. 1 in Direct-Attachment Quipazine

The methylene (–CH₂–) bridge in the target compound introduces one additional rotatable bond relative to quipazine (2 vs. 1 rotatable bonds), fundamentally altering the accessible conformational space of the piperazine ring relative to the quinoline plane [1]. In quipazine, the direct C–N connection restricts the piperazine to a near-planar orientation enforced by sp² hybridization at the quinoline C2, whereas the target compound's sp³-hybridized methylene carbon permits free rotation, enabling the piperazine to adopt multiple low-energy conformations including chair-flipped orientations [2]. This increased conformational sampling is structurally analogous to the design principle exploited in PF-622 (N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide), where the quinolin-2-ylmethyl-piperazine fragment—directly derived from the target compound—achieves potent, time-dependent FAAH inhibition (IC₅₀ = 33 nM at 60 min) through covalent modification of the active-site serine nucleophile, a binding mode that is conformationally inaccessible to quipazine-type direct-attachment analogs [3].

Conformational analysis Molecular docking Pharmacophore design

Building Block Provenance for PF-622-Class FAAH Inhibitors: Direct Synthetic Lineage from 2-(Piperazin-1-ylmethyl)quinoline to a 33 nM Irreversible Inhibitor

2-(Piperazin-1-ylmethyl)quinoline serves as the immediate synthetic precursor to N-phenyl-4-(quinolin-2-ylmethyl)piperazine-1-carboxamide (PF-622), a mechanistically characterized, time-dependent irreversible inhibitor of fatty acid amide hydrolase (FAAH) [1]. PF-622 is synthesized by direct condensation of the target compound with phenyl isocyanate, installing a urea warhead on the secondary piperazine nitrogen [2]. PF-622 inhibits human recombinant FAAH with IC₅₀ values of 0.99 μM at 5 min and 0.033 μM (33 nM) at 60 min, demonstrating time-dependent covalent modification of the active-site serine nucleophile [1]. Crucially, activity-based proteomic profiling confirmed that PF-622 is completely selective for FAAH over other mammalian serine hydrolases—a selectivity profile that distinguishes this chemotype from earlier reversible FAAH inhibitor classes [1]. In contrast, derivatives of the direct-attachment analog quipazine (2-(piperazin-1-yl)quinoline) have been primarily optimized as dual serotonin reuptake inhibitors and 5-HT₁A receptor antagonists [3], demonstrating that the methylene-bridged scaffold directs biological activity toward entirely distinct target classes.

FAAH inhibition Covalent inhibitor design Endocannabinoid system

2-Position Substitution: Proximal N–N Spatial Arrangement Differentiates Metal-Chelating Capacity from 3-, 4-, and 8-Positional Isomers

The 2-substitution pattern of the target compound places the piperazine N1 nitrogen in close spatial proximity (approximately 3.0–3.5 Å) to the quinoline ring nitrogen (N1), creating a unique bidentate N–N donor motif that is absent in the 3-, 4-, and 8-positional isomers [1]. This spatial arrangement is structurally analogous to the metal-chelating motifs exploited in recently reported piperazine-quinoline multi-target directed ligands (MTDLs) for Alzheimer's disease, which simultaneously target AChE, BuChE, and metal dyshomeostasis (Cu²⁺, Fe²⁺, Zn²⁺) [2]. In the 4-substituted isomer series, quinoline derivatives demonstrated preferential anticancer activity (e.g., compound 5b against MDA-MB-231 breast cancer cells) rather than metal-directed pharmacology [3], while the 8-substituted isomer series yielded RSV fusion inhibitors with antiviral EC₅₀ values as low as 0.028 μM that operate through a membrane-fusion mechanism unrelated to metal chelation [4]. Although no published direct comparative metal-binding affinity data (e.g., log Kf values) specifically for the unsubstituted 2-(piperazin-1-ylmethyl)quinoline exists, the class-level SAR from structurally characterized 2-substituted quinoline-piperazine MTDLs supports the inference that the 2-position uniquely enables bidentate N–N metal coordination [2].

Metal chelation Multi-target directed ligands Alzheimer's disease

Drug-Likeness Parameter Comparison: TPSA and Molecular Weight Profile Relative to CNS MPO Desirability Criteria

The target compound's computed TPSA of 28.2 Ų, combined with its molecular weight of 227.30 g/mol, XLogP3 of 1.4, and single H-bond donor (NH of piperazine), positions it within the favorable CNS multiparameter optimization (MPO) space (TPSA < 80 Ų, MW < 360 Da, HBD ≤ 3, cLogP < 5) [1][2]. In direct comparison, quipazine (MW = 213.28 g/mol, TPSA = 28.16 Ų) shares a similar TPSA but carries a higher XLogP of 2.4–2.59, pushing it closer to the upper boundary of the lipophilicity component of CNS MPO scoring [3]. The 8-positional isomer (MW = 227.30 g/mol, TPSA = 28.2 Ų, XLogP3 = 2.2) exhibits an intermediate lipophilicity profile [4]. All three compounds exhibit identical HBA (3) and HBD (1) counts. The target compound's balanced profile—combining the lowest XLogP3 among the series with a CNS-appropriate TPSA—provides a marginally superior starting point for CNS lead optimization according to the CNS MPO desirability score framework [2].

Drug-likeness CNS MPO Lead optimization

High-Value Application Scenarios for 2-(Piperazin-1-ylmethyl)quinoline Based on Verified Differential Evidence


FAAH-Targeted Covalent Inhibitor Development: PF-622 Chemotype Derivatization

2-(Piperazin-1-ylmethyl)quinoline is the structurally required building block for synthesizing PF-622-class FAAH inhibitors, which achieve complete selectivity for FAAH over the mammalian serine hydrolase family through time-dependent covalent modification of the active-site serine [1]. The synthesis involves direct condensation of the secondary piperazine nitrogen with phenyl isocyanate or related electrophiles to install the urea warhead [2]. This application is uniquely accessible from the 2-(piperazin-1-ylmethyl)quinoline scaffold and cannot be replicated with quipazine (direct-attachment analog) or positional isomers, as the quinolin-2-ylmethyl-piperazine fragment is the pharmacophoric core that achieves the conformational presentation required for FAAH active-site engagement [1].

Multi-Target Directed Ligand (MTDL) Design for Alzheimer's Disease: Exploiting 2-Position N–N Metal Chelation Geometry

The 2-substitution pattern places the piperazine nitrogen in bidentate N–N proximity to the quinoline ring nitrogen, a spatial arrangement that can coordinate biologically relevant transition metals (Cu²⁺, Fe²⁺, Zn²⁺) implicated in Aβ aggregation and oxidative stress pathways in Alzheimer's disease [3]. Recent studies on piperazine-quinoline MTDLs have demonstrated that this 2-position geometry, combined with appropriate substituents, enables simultaneous targeting of AChE, BuChE, and metal dyshomeostasis within a single molecular entity [3]. The 3-, 4-, and 8-positional isomers lack this N–N proximity and are therefore structurally incapable of forming the same bidentate metal chelate.

CNS Lead Optimization Scaffold with Favorable MPO Profile: Lower Lipophilicity Starting Point

With an XLogP3 of 1.4—significantly lower than quipazine (XLogP3 2.4) and the 8-positional isomer (XLogP3 2.2)—the target compound provides medicinal chemistry teams with a CNS drug-like scaffold that sits comfortably within the optimal lipophilicity range (cLogP 1–3) for CNS penetration as defined by the CNS MPO framework [4]. The combination of low lipophilicity, CNS-appropriate TPSA (28.2 Ų), and a single H-bond donor makes this compound an attractive starting point for fragment-based or structure-based lead generation campaigns where excessive lipophilicity is a recognized driver of attrition due to off-target pharmacology and metabolic instability [4].

Quinoline-Piperazine Hybrid Library Synthesis: Versatile Secondary Amine for Parallel Derivatization

The unsubstituted secondary amine of the piperazine ring in 2-(piperazin-1-ylmethyl)quinoline provides a single, well-defined reactive handle for parallel library synthesis via acylation, sulfonylation, reductive amination, or urea formation [5]. This contrasts with quipazine, where the direct attachment of piperazine to the quinoline C2 alters the electronic character of the piperazine NH (increased conjugation reduces nucleophilicity), potentially affecting reaction yields and regioselectivity in subsequent derivatization steps [5]. The methylene spacer in the target compound electronically decouples the piperazine from the quinoline π-system, preserving standard aliphatic secondary amine reactivity for predictable and high-yielding library chemistry [5].

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